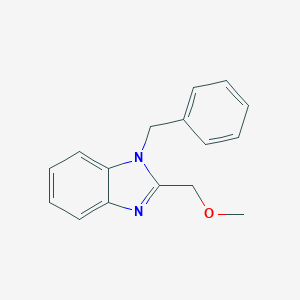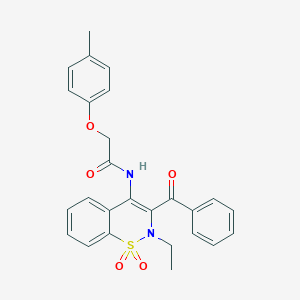![molecular formula C20H19ClN2O2S2 B379105 N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B379105.png)
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group, a thienylmethylamino group, and a cyclopenta[b]thiophene carboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide functionality can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Attachment of the Thienylmethylamino Group: This step may involve a nucleophilic substitution reaction where a thienylmethylamine reacts with an appropriate electrophilic intermediate.
Chlorination and Methoxylation: The final steps involve the introduction of the chloro and methoxy groups onto the phenyl ring, which can be accomplished using chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and cyclopenta[b]thiophene moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones from the thienyl group.
Reduction: Amines from the carboxamide group.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound might be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
作用机制
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with receptor sites, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-aminothiophene-3-carboxamide: Similar structure but lacks the thienylmethyl group.
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar but with a methylamino group instead of thienylmethyl.
N-(5-chloro-2-methoxyphenyl)-2-[(2-furylmethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar but with a furylmethyl group instead of thienylmethyl.
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the thienylmethyl group, in particular, could influence its electronic properties and interactions with biological targets.
属性
分子式 |
C20H19ClN2O2S2 |
|---|---|
分子量 |
419g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylmethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-25-16-8-7-12(21)10-15(16)23-19(24)18-14-5-2-6-17(14)27-20(18)22-11-13-4-3-9-26-13/h3-4,7-10,22H,2,5-6,11H2,1H3,(H,23,24) |
InChI 键 |
JJVOFIAZWAFAQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCC3)NCC4=CC=CS4 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCC3)NCC4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B379022.png)
![N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B379023.png)
![ethyl 6-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379026.png)
![3-amino-N-(4-bromophenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B379027.png)

![2,3-Bis(acetyloxy)-1-[1-(acetyloxy)-2-oxo-2-(2-toluidino)ethyl]-4-oxo-4-(2-toluidino)butyl acetate](/img/structure/B379033.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B379035.png)

![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B379037.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE](/img/structure/B379038.png)
![2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(2-thienyl)ethanone](/img/structure/B379042.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE](/img/structure/B379043.png)
![1-(3,4-dimethoxyphenyl)-2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B379044.png)
![1-phenyl-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379045.png)
